Methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate; hydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound consists of a complex arrangement of functional groups which contribute to its diverse reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate; hydrochloride typically involves multiple steps starting from simple amino acids and methylating agents. The process involves:
Protection of Amino Groups: : Initial steps often involve protecting the amino group to prevent unwanted side reactions.
Formation of Intermediate Compounds: : Through various coupling reactions, the intermediate amino acid derivatives are formed.
Methylation: : Methylation of the intermediate compounds using specific methylating agents.
Deprotection and Hydrochloride Formation: : The final steps include deprotection of amino groups and reaction with hydrochloride to yield the desired compound.
Industrial Production Methods
The industrial production methods may involve large-scale synthesis in batch reactors, followed by purification processes such as crystallization, extraction, and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate; hydrochloride can undergo oxidation reactions, especially at the sulfur-containing moiety.
Reduction: : The compound can be reduced under suitable conditions to modify the functional groups.
Substitution: : It undergoes substitution reactions particularly at the amino or hydroxyl groups, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Agents like hydrogen peroxide or potassium permanganate.
Reducing Agents: : Agents such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: : Various halogenating agents, nucleophiles, and catalysts are used to facilitate substitution reactions.
Major Products
The major products from these reactions depend on the specific conditions and reagents used, leading to derivatives with altered functional groups, which could have enhanced or modified properties.
Scientific Research Applications
Methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate; hydrochloride finds applications in several domains:
Chemistry
Analytical Standards: : Used in analytical chemistry for calibration and standardization.
Reaction Intermediates: : Serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition Studies: : Investigated for its potential to inhibit specific enzymes, aiding in biochemical pathway elucidation.
Medicine
Drug Development: : Explored for its therapeutic potential due to its interaction with biological molecules.
Diagnostic Agents: : Evaluated as a component in diagnostic assays.
Industry
Material Science: : Utilized in the development of new materials with specific chemical properties.
Biotechnology: : Applied in biotechnological processes including the synthesis of biocompatible materials.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of this compound involves its interaction with various molecular targets such as enzymes and receptors. It may act as an inhibitor or modulator of enzyme activity, thereby influencing biochemical pathways. The presence of amino, hydroxyl, and methylsulfanyl groups contributes to its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate
Methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate; sulfate
Methyl (2S)-2-[[(2S)-2-amino-4-ethylsulfanylbutanoyl]amino]-3-hydroxypropanoate; hydrochloride
Uniqueness
What sets Methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate; hydrochloride apart from similar compounds is the unique arrangement of its functional groups, particularly the presence of the hydrochloride moiety which can influence its solubility, reactivity, and biological activity
This compound clearly stands out due to its distinctive chemical structure and versatile applications, making it a compound of significant scientific interest.
Properties
IUPAC Name |
methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4S.ClH/c1-15-9(14)7(5-12)11-8(13)6(10)3-4-16-2;/h6-7,12H,3-5,10H2,1-2H3,(H,11,13);1H/t6-,7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXBANKZTVXLND-LEUCUCNGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)NC(=O)C(CCSC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CO)NC(=O)[C@H](CCSC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.